1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Description
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine. The core structure, tetrahydro-2H-thiopyran-4-ol (CAS 29683-23-6, C₅H₁₀OS, MW 118.20), serves as the scaffold . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceuticals and coordination chemistry .
Key characteristics:
- Molecular Formula: C₁₁H₂₁NO₃S (estimated from core structure + Boc-aminomethyl group).
- Applications: Used in ligand design (e.g., tridentate N,O,S ligands for transition metal complexes) and as a protected amine in peptide synthesis .
- Synthesis: Likely involves Boc protection of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a compound structurally related to intermediates listed in .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3 |
InChI Key |
XVTYDMPYGMBYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Intermolecular Heteroannulation Using Ynamides
One of the most efficient methods for preparing 3-substituted imidazo[1,2-a]pyridines, including ethanamine derivatives, involves copper(II) triflate-catalyzed intermolecular diamination of ynamides with 2-aminopyridines. This reaction proceeds under aerobic conditions and offers high regioselectivity due to the electronic bias of the ynamide substrate.
- Reaction conditions: A mixture of the ynamide (or related alkyne substrate), 2-aminopyridine, and Cu(OTf)2 catalyst is stirred in acetonitrile at 60 °C for 12–24 hours.
- Outcome: The reaction yields 3-heterosubstituted imidazo[1,2-a]pyridines with the substituent installed at the C3 position of the fused ring.
- Advantages: This method allows direct introduction of aminoalkyl groups at C3, which can be tailored to ethanamine substituents by selecting appropriate ynamide precursors.
Condensation of 2-Aminopyridine with α-Halo Ketones
Another classical approach involves condensation of 2-aminopyridine with α-halo ketones bearing the ethanamine moiety or suitable precursors that can be converted into ethanamine after cyclization.
- Procedure: The α-halo ketone is reacted with 2-aminopyridine under reflux conditions, often in polar solvents such as ethanol or isopropanol.
- Cyclization: The nucleophilic attack of the amino group on the carbonyl or halogenated carbon leads to ring closure, forming the imidazo[1,2-a]pyridine core.
- Post-synthetic modification: The substituent at C3, initially a ketone or halogenated group, can be converted to ethanamine via reductive amination or other amine introduction strategies.
Multistep Synthesis Involving Intermediate Imidazo[1,2-a]pyridin-3-amines
In some protocols, the imidazo[1,2-a]pyridine core is first synthesized with an amino group at the 3-position, which is then elaborated to the ethanamine substituent.
- Example: Starting from 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine, the amino group can be alkylated or acylated with ethanone derivatives followed by reduction to yield 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine.
- Catalysts and reagents: Palladium-catalyzed cross-coupling or reductive amination techniques are often employed.
- Purification: Products are purified by silica gel chromatography or preparative HPLC to obtain high purity compounds suitable for biological evaluation.
Representative Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cu(OTf)2-mediated heteroannulation | 2-Aminopyridine + ynamide, Cu(OTf)2, CH3CN, 60 °C, 12-24 h | 60-75 | High regioselectivity, direct C3 substitution |
| Condensation with α-halo ketones | 2-Aminopyridine + α-halo ketone, reflux in i-PrOH or EtOH | 50-70 | Classical method, may require post-modification |
| Pd-catalyzed alkylation/reduction | Imidazo[1,2-a]pyridin-3-amine + ethanone derivatives, Pd catalyst, base, 110 °C | 55-65 | Multistep, allows functional group diversity |
Analytical Characterization
The synthesized 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the imidazo[1,2-a]pyridine core and ethanamine substituent.
- Infrared Spectroscopy (IR): Identifies characteristic amine and heterocyclic functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Provides physical property data for compound verification.
Summary and Research Outlook
The preparation of 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine leverages well-established synthetic methodologies for imidazo[1,2-a]pyridine derivatives, mainly focusing on:
- Copper-catalyzed heteroannulation of 2-aminopyridines with ynamides for regioselective C3 substitution.
- Condensation with α-halo ketones followed by functional group transformations.
- Palladium-catalyzed coupling and reductive amination for late-stage modification.
These methods provide moderate to good yields and allow structural diversity, which is crucial for medicinal chemistry applications. The choice of method depends on available starting materials, desired substituent pattern, and scalability considerations.
Chemical Reactions Analysis
Synthetic Methods for 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
The compound is synthesized via:
-
One-pot catalyst-free cyclization : Reacting 3-bromopyridine derivatives with ethylamine in tetrahydrofuran (THF) at 60–80°C yields the product in ~85% efficiency .
-
Microwave-assisted synthesis : Rapid heating (150°C, 10 min) under microwave irradiation enhances reaction rates and purity (92% yield ) compared to conventional methods.
Alkylation and Acylation
The primary amine group undergoes nucleophilic substitution:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated derivatives.
Yields range from 70–85% .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.
Isolated yields: 75–90% under mild conditions.
Schiff Base Formation
Condensation with aldehydes/ketones generates imines:
-
Aromatic aldehydes (e.g., benzaldehyde) provide stable Schiff bases in 80–95% yields .
Aza-Friedel–Crafts Reactions
The compound participates in three-component reactions with aldehydes and cyclic amines (e.g., morpholine) under Y(OTf)₃ catalysis:
-
Substrate scope : Tolerates electron-withdrawing/donating groups on aldehydes .
-
Yields : 65–89% , with no radical intermediates involved (confirmed via TEMPO/BHT inhibition) .
Catalytic Cross-Coupling
Copper-catalyzed C–N bond formation enables functionalization:
-
Buchwald–Hartwig amination : With aryl halides, Pd(OAc)₂/XPhos catalytic system achieves 70–82% yields .
Comparative Reaction Efficiency
| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | None | 70–85 | |
| Aza-Friedel–Crafts | Y(OTf)₃, RT, solvent-free | Y(OTf)₃ | 65–89 |
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular functions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-ol (Oxygen Analog)
Molecular Formula : C₅H₁₀O₂ (CAS 2081-44-9, MW 102.13) .
Key Differences :
- Heteroatom : Oxygen replaces sulfur, reducing molecular weight and altering electronic properties.
- Physical Properties : Lower boiling point (60.5°C at 0.7 Torr) compared to the sulfur analog (exact data unavailable, but higher due to sulfur’s larger atomic mass).
- Reactivity : The thiopyran’s sulfur atom enhances nucleophilicity and metal-binding capacity, making it preferable in coordination chemistry .
- Applications : Primarily used as a solvent or intermediate in organic synthesis, whereas the thiopyran derivative has broader utility in medicinal chemistry .
3-(Boc-aminomethyl)piperidine
Key Differences:
- Ring Structure : Piperidine (6-membered, nitrogen-containing) vs. thiopyran (6-membered, sulfur-containing).
- Functionality : Both feature Boc-protected amines, but the thiopyran’s sulfur and hydroxyl groups provide additional coordination sites for metal complexes .
- Applications : Piperidine derivatives are common in alkaloid synthesis, while thiopyran analogs are explored for their metabolic stability in drug design .
Aryl-Substituted Thiopyran Derivatives
Examples:
Key Differences :
- Substituents : Aromatic groups introduce steric bulk and electronic effects, modifying solubility and reactivity.
- Applications : These derivatives are tailored for specific biological targets, such as enzyme inhibition or receptor binding, leveraging the thiopyran scaffold’s versatility .
Comparative Data Table
Biological Activity
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique bicyclic structure that combines imidazole and pyridine rings. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : CHN
- Molecular Weight : Approximately 175.23 g/mol
- Structure : The compound features a methyl group at the 7-position of the imidazo ring, which enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine exhibits several notable biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant anticancer properties. For instance, a series of synthesized compounds based on the imidazo[1,2-a]pyridine scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC value indicative of its effectiveness as a potential anticancer agent .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (µg/mL) | Effect |
|---|---|---|---|
| C5 | MCF-7 | 90.97 | Cytotoxic |
| D4 | MCF-7 | Higher than C5 | Less effective |
The mechanism through which 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. This interaction can lead to apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of signaling pathways crucial for cancer survival .
Comparative Analysis
When compared to other compounds within the imidazo[1,2-a]pyridine class, 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine exhibits unique structural features and biological activities.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| C5 | Methyl substitution at 7-position | Significant anticancer activity |
| D4 | Lacks methyl group | Reduced potency |
| E | Different chain length | Varies in receptor affinity |
Case Studies
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors in cancer therapy. For example, a study focused on developing KRAS G12C inhibitors utilized the imidazo[1,2-a]pyridine scaffold to create potent anticancer agents. The results indicated that these derivatives could effectively target mutated cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine?
The compound is synthesized via Friedländer’s method, involving the reaction of 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form fused imidazodipyridines . Alternative methods include aqueous hydroamination without catalysts or Ag-catalyzed aminooxygenation to introduce functional groups like carbaldehydes . Key intermediates such as 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are also used as precursors .
Q. How is 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine characterized structurally?
Characterization relies on 1H/13C-NMR to confirm regiochemistry and purity, IR spectroscopy to identify functional groups (e.g., amine stretches), and mass spectrometry for molecular weight validation. For example, NMR data for related imidazodipyridines are reported in supplementary materials of synthesis studies . Elemental analysis is critical for verifying stoichiometry .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of imidazo[1,2-a]pyridine derivatives?
Density Functional Theory (DFT) studies optimize molecular geometries and calculate HOMO-LUMO gaps to predict reactivity. For example, DFT has been applied to aminoimidazodipyridines to correlate electronic properties with catalytic or biological activity . Basis sets like B3LYP/6-31G(d) are commonly used .
Q. How can researchers resolve contradictions in synthetic yields across different methods?
Discrepancies arise from reaction conditions (e.g., solvent, catalyst loading). For instance, aqueous hydroamination achieves ~70% yields without catalysts , while Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) for >80% yields but may produce impurities . Systematic optimization (e.g., temperature, stoichiometry) and HPLC purity analysis are recommended to reconcile data .
Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core?
C-3 Friedel-Crafts acylation selectively introduces acetyl groups using AlCl₃ . For amine derivatization, Schiff base formation with aromatic aldehydes (e.g., in glacial acetic acid) followed by NaBH₄ reduction yields aryl aminomethyl derivatives . Ag-catalyzed aminooxygenation modifies the pyridine ring with oxygen-containing groups .
Q. How does 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine serve as a precursor for bioactive compounds?
The amine group facilitates conjugation with pharmacophores. For example, Schiff bases of analogous imidazo[1,2-a]pyridines exhibit antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) . Derivatives like imidazo[1,2-a]pyrazine-carbaldehydes show antiviral potential .
Q. What catalytic systems improve the scalability of imidazo[1,2-a]pyridine synthesis?
Silver catalysts enable intramolecular aminooxygenation under mild conditions (acetonitrile, 60°C) . For large-scale reactions, heterogeneous catalysts (e.g., Pd/C for reductions) or flow chemistry setups are recommended to enhance reproducibility and reduce purification steps .
Methodological Considerations
Q. How can researchers validate the purity of 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine?
Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect impurities. Melting point analysis and TLC (silica gel, ethyl acetate/hexane) provide rapid purity checks. For advanced validation, single-crystal X-ray diffraction resolves structural ambiguities .
Q. What computational tools model the biological activity of imidazo[1,2-a]pyridine derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like antimicrobial enzymes or cancer receptors. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
